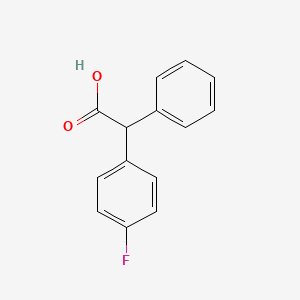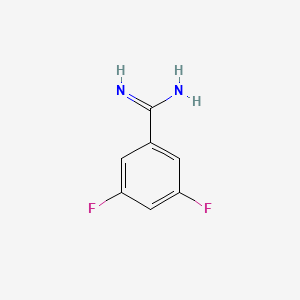
(3-Methyl-5-(trifluoromethyl)phenyl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of “(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid” involves several steps. It is involved in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, and microwave-assisted Petasis reactions . It is also used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .Molecular Structure Analysis
The molecular formula of “(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid” is C7H5BF4O2 . The InChI Key is WEMCWZGCSRGJGW-UHFFFAOYSA-N .Chemical Reactions Analysis
“(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid” is involved in various chemical reactions. It is used in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, and microwave-assisted Petasis reactions . It also participates in rhodium-catalyzed addition reactions .Physical And Chemical Properties Analysis
“(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid” is a white to cream powder . It has a melting point of 175°C to 180°C .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
(3-Methyl-5-(trifluoromethyl)phenyl)boronsäure: wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt . Diese Reaktion ist im Bereich der organischen Chemie von entscheidender Bedeutung für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Die Boronsäure fungiert als Partner für die Kreuzkupplung mit verschiedenen Halogeniden, wodurch die Synthese komplexer organischer Verbindungen ermöglicht wird, die in Pharmazeutika und Agrochemikalien unerlässlich sind.
Aerobe oxidative Kreuzkupplung
Diese Verbindung dient als Reaktant in aeroben oxidativen Kreuzkupplungsreaktionen . Diese Reaktionen sind wertvoll für die Einführung von Trifluormethylgruppen in aromatische Verbindungen. Die Trifluormethylgruppe ist von besonderer
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids, including (3-methyl-5-(trifluoromethyl)phenyl)boronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with an organic group, becoming oxidized in the process. In transmetalation, the organic group, which is attached to boron in (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid, is transferred to the palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid participates, is a key step in various biochemical pathways. This reaction is used to form carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds . The specific pathways affected would depend on the other reactants involved in the cross-coupling reaction.
Pharmacokinetics
It’s known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties could potentially influence the bioavailability of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid.
Result of Action
The molecular and cellular effects of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid’s action would depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is generally stable and environmentally benign, which makes it suitable for use in a variety of conditions . .
Eigenschaften
IUPAC Name |
[3-methyl-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-2-6(8(10,11)12)4-7(3-5)9(13)14/h2-4,13-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLZUGHSZSVQMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395331 |
Source


|
| Record name | [3-Methyl-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850411-13-1 |
Source


|
| Record name | [3-Methyl-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-methyl-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Imidazo[1,2-a]pyrimidin-2-ylmethanamine](/img/structure/B1306885.png)

![6-[(Z)-phenylmethylidene]-6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione](/img/structure/B1306890.png)
![1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1306892.png)
![2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol](/img/structure/B1306893.png)



